3-Hydroxy-2-methylandrostan-17-one
Overview
Description
3-Hydroxy-2-methylandrostan-17-one is a steroidal compound with the molecular formula C20H32O2 It is a derivative of androstanes and is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylandrostan-17-one typically involves the oxidation of precursor steroids. One common method includes the use of reagents such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of sodium hypochlorite or hydrogen peroxide under phase transfer conditions .
Industrial Production Methods: Industrial production of this compound often relies on the optimization of these synthetic routes to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methylandrostan-17-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like IBX, sodium hypochlorite, and hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.
Major Products Formed:
Scientific Research Applications
3-Hydroxy-2-methylandrostan-17-one has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylandrostan-17-one involves its interaction with specific molecular targets, such as androgen receptors. It can modulate the activity of these receptors, influencing various physiological processes. The compound may also act as a neurosteroid, affecting brain function and behavior .
Comparison with Similar Compounds
Androsterone: Another steroidal compound with similar structural features.
Epiandrosterone: An isomer of androsterone with distinct biological activities.
Etiocholanolone: A metabolite of testosterone with different physiological effects.
Uniqueness: 3-Hydroxy-2-methylandrostan-17-one is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-17,21H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQIVOIHOIMNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944263 | |
Record name | 3-Hydroxy-2-methylandrostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21661-26-7 | |
Record name | NSC54705 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-methylandrostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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